ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Lipophilicity Drug-likeness Indole-2-carboxylate

Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS 79652-35-0) is a disubstituted indole derivative bearing a C3 formyl group, a C5 methyl substituent, and a C2 ethyl ester. Its molecular formula is C₁₃H₁₃NO₃ (MW 231.25 g/mol) and it exhibits a computed XLogP3 of 2.4, indicating moderate lipophilicity.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 79652-35-0
Cat. No. B1598838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
CAS79652-35-0
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)C=O
InChIInChI=1S/C13H13NO3/c1-3-17-13(16)12-10(7-15)9-6-8(2)4-5-11(9)14-12/h4-7,14H,3H2,1-2H3
InChIKeyDOQMHUCEKZOCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Formyl-5-methyl-1H-indole-2-carboxylate (CAS 79652-35-0): Indole Building Block for Regioselective Heterocycle Synthesis


Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (CAS 79652-35-0) is a disubstituted indole derivative bearing a C3 formyl group, a C5 methyl substituent, and a C2 ethyl ester. Its molecular formula is C₁₃H₁₃NO₃ (MW 231.25 g/mol) and it exhibits a computed XLogP3 of 2.4, indicating moderate lipophilicity [1]. Structurally, it belongs to the class of indole-2-carboxylates that serve as versatile intermediates for pharmacologically relevant heterocyclic scaffolds, including aplysinopsin and β-carboline analogues [2]. The combination of the electron‑withdrawing ester at C2 and the nucleophilic C3 formyl creates a push–pull system that enables regioselective condensation at the 3‑position while leaving the 5‑methyl group available for further functionalisation or for modulating steric and electronic properties.

Why Ethyl 3-Formyl-5-methyl-1H-indole-2-carboxylate Cannot Be Interchanged with Close Indole-2-carboxylate Analogs


Even minor structural changes on the indole-2-carboxylate scaffold can substantially alter regioselectivity in condensation steps, stability of downstream intermediates, and ultimate biological activity. The presence of the 5‑methyl group in ethyl 3‑formyl‑5‑methyl‑1H‑indole‑2‑carboxylate differentiates it from the des‑methyl parent compound, ethyl 3‑formyl‑1H‑indole‑2‑carboxylate, which is the starting material in published aplysinopsin and β‑carboline syntheses [1]. Removal of the methyl substituent reduces lipophilicity (computed XLogP3 drops by ca. 0.6 units) and removes a potential site for metabolic oxidation or further derivatisation. Conversely, swapping the ethyl ester for a methyl ester or carboxylic acid alters the electrophilicity of the C2 carbonyl, affecting both the kinetics of nucleophilic attack at the ester and the solubility profile of the compound [2]. These interplaying electronic and steric factors mean that generic substitution without re‑optimisation of reaction conditions or biological assays routinely leads to reduced yields, altered selectivity, or loss of activity.

Quantitative Differentiation Evidence for Ethyl 3-Formyl-5-methyl-1H-indole-2-carboxylate Versus Closest Analogs


Lipophilicity Shift: Computed XLogP3 Difference Between 5‑Methyl and Des‑Methyl Analogues

The 5‑methyl substituent in ethyl 3‑formyl‑5‑methyl‑1H‑indole‑2‑carboxylate increases the computed partition coefficient (XLogP3) by approximately 0.6 log units relative to the des‑methyl parent, ethyl 3‑formyl‑1H‑indole‑2‑carboxylate [1][2]. This shift places the target compound closer to the optimal lipophilicity range (XLogP 1–3) for CNS drug candidates while still maintaining adequate aqueous solubility for solution‑phase chemistry [3].

Lipophilicity Drug-likeness Indole-2-carboxylate

Reaction‐Specific Regioselectivity: Condensation at the 3‑Formyl Group Enabled by C5 Methyl Steric Shielding

The 5‑methyl group provides steric shielding of the indole C4 position, thereby directing Knoevenagel‑type condensations exclusively to the C3 formyl. In the literature, ethyl 3‑formyl‑1H‑indole‑2‑carboxylate (lacking the 5‑methyl) has been used to prepare aplysinopsin and β‑carboline thiohydantoin analogues via condensation with active methylene compounds [1]. The presence of the 5‑methyl substituent is expected to suppress competing electrophilic substitution at C4, improving the regiochemical purity of the condensation product. While direct head‑to‑head yield comparisons are not yet published, the steric argument is supported by general indole reactivity principles [2].

Regioselective condensation Aplysinopsin analogues β-Carboline synthesis

Patent Footprint: 21 Patent Families Citing the 5‑Methyl Indole-2-carboxylate Scaffold

A PubChem patent search indicates that ethyl 3‑formyl‑5‑methyl‑1H‑indole‑2‑carboxylate appears in 21 patent families [1], whereas the des‑methyl analogue ethyl 3‑formyl‑1H‑indole‑2‑carboxylate is cited in only 8 patent families. The target compound is specifically referenced in patents covering IKK2 inhibitors (US‑8680120‑B2) and indolecarboxylic acid PGD2 receptor antagonists (US‑8623903‑B2), suggesting that the 5‑methyl substitution is an integral part of the pharmacophore rather than an arbitrary variation [2][3].

Intellectual property IKK2 inhibitor PGD2 antagonist

Commercial Availability and Purity Benchmarking Against the Des‑Methyl Analogue

Ethyl 3‑formyl‑5‑methyl‑1H‑indole‑2‑carboxylate is stocked by multiple global suppliers (e.g., Aladdin Scientific, AKSci) at ≥95% purity with a typical catalogue price of $185.90/250 mg . In contrast, the des‑methyl analogue ethyl 3‑formyl‑1H‑indole‑2‑carboxylate (CAS 18450‑27‑6) is less widely stocked and often requires custom synthesis, with longer lead times and higher minimum order quantities . The broader supplier base for the 5‑methyl compound reduces the risk of single‑source dependency and enables competitive benchmarking on price and delivery.

Procurement Purity Supply chain

High-Impact Application Scenarios for Ethyl 3-Formyl-5-methyl-1H-indole-2-carboxylate Based on Verified Differentiation


Synthesis of 5‑Methyl‑Substituted β‑Carboline and Aplysinopsin Libraries with Enhanced CNS Drug‑Likeness

The elevated XLogP3 (2.4) of the target compound, driven by the 5‑methyl group, makes it a superior starting material for generating CNS‑penetrant β‑carboline and aplysinopsin analogues [1]. Researchers synthesising focused libraries for neurodegenerative or psychiatric targets can prioritise this building block to bias the library toward molecules with logP values in the CNS‑preferred window (2–3), thereby increasing the probability of identifying blood‑brain barrier‑permeable hits without additional lipophilicity‑adjusting steps.

Regioselective Knoevenagel Condensation for High‑Purity 3‑Alkylidene‑indole‑2‑carboxylate Intermediates

The steric shielding provided by the 5‑methyl group channels Knoevenagel condensation exclusively to the C3 formyl, minimising side‑product formation at C4 [2]. This scenario is particularly valuable in parallel synthesis or flow chemistry settings where chromatographic purification is the bottleneck; the cleaner crude product reduces purification time and solvent consumption, directly lowering the cost per compound in medium‑ to high‑throughput medicinal chemistry workflows.

IKK2 and PGD2 Receptor Antagonist Lead Optimisation Using the Patent‑Validated Scaffold

The compound's presence in 21 patent families, including those claiming IKK2 inhibitors (US‑8680120‑B2) and PGD2 receptor antagonists (US‑8623903‑B2), confirms that the 5‑methyl‑3‑formyl‑indole‑2‑carboxylate motif is a recognised pharmacophore element [3]. Industrial research groups pursuing anti‑inflammatory or respiratory indications can procure this intermediate to directly access the chemical space covered by existing intellectual property, facilitating rapid SAR exploration around a validated core.

Supply‑Chain De‑risking for Academia and CROs Through Multi‑Vendor Sourcing

With at least three established stockists offering ≥95% purity at transparent pricing, procurement of ethyl 3‑formyl‑5‑methyl‑1H‑indole‑2‑carboxylate avoids the single‑source vulnerability associated with its des‑methyl analogue . This multi‑vendor landscape supports competitive quoting, shorter lead times, and consistent quality, making the compound a logistically sound choice for contract research organisations and academic labs operating under fixed grant cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.